2-Oxo-1-pyrrolidinepropionitrile
Overview
Description
2-Oxo-1-pyrrolidinepropionitrile, also known by its CAS Number 7663-76-5, is a chemical compound with the empirical formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The molecular structure of 2-Oxo-1-pyrrolidinepropionitrile can be represented by the SMILES stringO=C1CCCN1CCC#N
. This indicates that the molecule consists of a pyrrolidine ring with an oxo group at the 2-position and a propionitrile group attached to the nitrogen of the pyrrolidine ring .
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure serves as a building block in the creation of pyrrolidine derivatives, which are important in drug development due to their presence in a variety of bioactive molecules. These derivatives have been explored for their potential use in treatments for neurodegenerative diseases, as they can influence neurological pathways .
Material Science
In material science, “3-(2-oxopyrrolidin-1-yl)propanenitrile” is investigated for its potential to create novel polymers and coatings. Its nitrile group can undergo polymerization reactions, leading to materials with unique properties such as enhanced durability or electrical conductivity .
Chemical Synthesis
The compound is a key intermediate in organic synthesis. Its reactivity allows for the formation of various chemical bonds, making it a versatile reagent in the construction of complex organic molecules. This is particularly valuable in the synthesis of natural products and fine chemicals .
Proteomics
“2-Oxo-1-pyrrolidinepropionitrile” is used in proteomics research. It can act as a protease inhibitor, helping to preserve protein integrity during sample preparation and analysis. This is crucial for accurate protein quantification and identification in biological samples .
Catalysis
The compound’s unique structure enables it to act as a ligand in catalytic systems. It can coordinate to metal centers, facilitating reactions such as hydrogenation or carbon-carbon bond formation. This has implications for green chemistry, where efficient and selective catalysts are sought after .
Neuroscience
Due to its pyrrolidine core, “NSC527268” is of interest in neuroscience research. Pyrrolidine-based compounds can modulate neurotransmitter activity, and thus, this compound may be used in studies exploring brain function and disorders .
properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-2-6-9-5-1-3-7(9)10/h1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLPNRULHJYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326363 | |
Record name | 2-Oxo-1-pyrrolidinepropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1-pyrrolidinepropionitrile | |
CAS RN |
7663-76-5 | |
Record name | 7663-76-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxo-1-pyrrolidinepropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-1-pyrrolidinepropionitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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